1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
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Overview
Description
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol. This reaction is carried out at temperatures between 150–200°C in an autoclave . An alternative synthesis involves the reaction of acrylonitrile and acetylene below 130–140°C in the presence of organocobalt compounds as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) is commonly used for oxidation reactions.
Substitution: Halogens and organometallic reagents are used under mild to moderate conditions to achieve substitution at the vinyl group.
Major Products
Scientific Research Applications
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Vinylpyridine: Shares the vinylpyridine moiety but lacks the pyrrolo[2,3-C]pyridine structure.
Pyrazolo[3,4-C]pyridines:
Uniqueness
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its combined pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile building block in organic synthesis and its efficacy in biomedical applications.
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H11N3/c1-2-11-3-4-14(16-9-11)17-8-6-12-5-7-15-10-13(12)17/h2-10H,1H2 |
InChI Key |
JDTYDLNCWXJDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=C(C=C1)N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
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